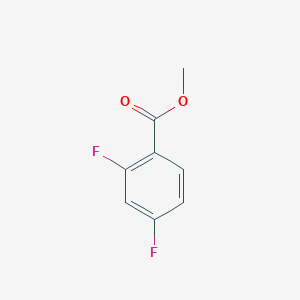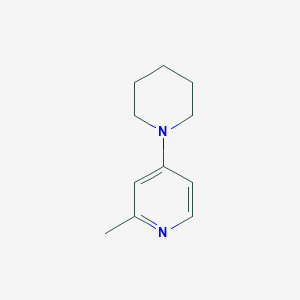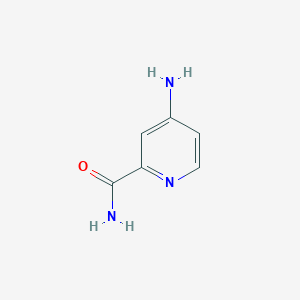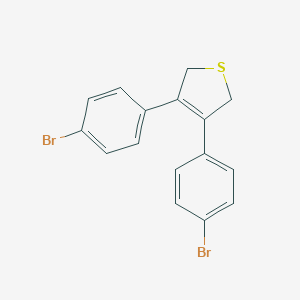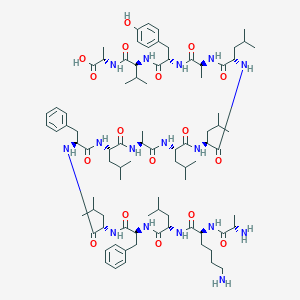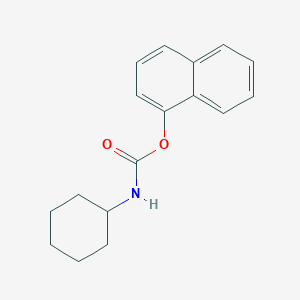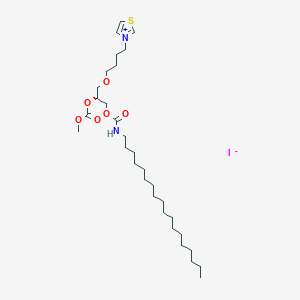
3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of 3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium involves the inhibition of PKC activity by binding to the regulatory domain of the enzyme. This leads to the suppression of downstream signaling pathways that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium include the inhibition of ROS production, the suppression of PKC activity, and the modulation of downstream signaling pathways that are involved in various cellular processes. These effects have potential applications in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium in lab experiments include its high sensitivity and specificity for the detection of ROS in living cells, its ability to inhibit PKC activity, and its potential therapeutic applications. However, the limitations of this compound include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its safety and efficacy in animal models. Additionally, further studies are needed to explore its potential applications in the treatment of cancer and other diseases, as well as its use as a tool for the study of ROS and PKC signaling pathways.
Métodos De Síntesis
The synthesis of 3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium involves the reaction of 3-bromopropylamine hydrobromide with 4-(2-hydroxyethoxy)benzoic acid, followed by the reaction with 1-octadecylamine to form the intermediate. The intermediate is then reacted with thiazole-4-carboxaldehyde to yield the final product.
Aplicaciones Científicas De Investigación
3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells, as an inhibitor of protein kinase C (PKC) activity, and as a potential therapeutic agent for the treatment of cancer.
Propiedades
Número CAS |
106556-34-7 |
|---|---|
Nombre del producto |
3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium |
Fórmula molecular |
C31H57IN2O6S |
Peso molecular |
712.8 g/mol |
Nombre IUPAC |
methyl [(2R)-1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide |
InChI |
InChI=1S/C31H56N2O6S.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-30(34)38-27-29(39-31(35)36-2)26-37-24-20-19-22-33-23-25-40-28-33;/h23,25,28-29H,3-22,24,26-27H2,1-2H3;1H/t29-;/m1./s1 |
Clave InChI |
GSTGDOUYFDTTBP-XXIQNXCHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@H](COCCCC[N+]1=CSC=C1)OC(=O)OC.[I-] |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COCCCC[N+]1=CSC=C1)OC(=O)OC.[I-] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COCCCC[N+]1=CSC=C1)OC(=O)OC.[I-] |
Sinónimos |
3-(4-(2-((methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium 3-4(R)-2-(methoxycarbonyl)oxy-3-(octadecylcarbamoyl)oxypropoxybutyl thiazolium iodide Ro 19-3704 Ro 193704 Ro-19-3704 Ro-193704 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)
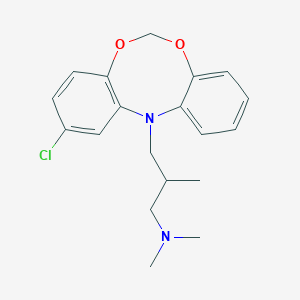




![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)
